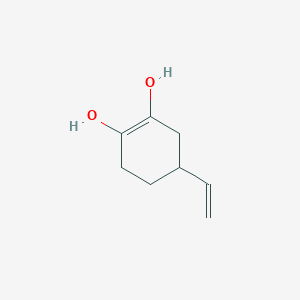
4-Ethenylcyclohex-1-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenylcyclohex-1-ene-1,2-diol is an organic compound characterized by a cyclohexene ring with an ethenyl group and two hydroxyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
4-Ethenylcyclohex-1-ene-1,2-diol can be synthesized through the hydroxylation of 4-ethenylcyclohexene. This process typically involves the use of osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the epoxidation of 4-ethenylcyclohexene using meta-chloroperoxybenzoic acid (MCPBA) followed by hydrolysis to form the diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Ethenylcyclohex-1-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
4-Ethenylcyclohex-1-ene-1,2-diol has various applications in scientific research:
作用機序
The mechanism of action of 4-ethenylcyclohex-1-ene-1,2-diol involves its interaction with various molecular targets and pathways:
Oxidation and Reduction: The compound can undergo redox reactions, influencing cellular redox balance and metabolic processes.
Enzyme Interaction: It can act as a substrate or inhibitor for enzymes involved in hydroxylation and oxidation reactions.
Pathways: The compound may participate in metabolic pathways related to lipid and carbohydrate metabolism.
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-diol: Similar structure but lacks the ethenyl group.
4-Ethenylcyclohexene: Similar structure but lacks the hydroxyl groups.
1,2-Dihydroxycyclohexane: Similar structure but lacks the ethenyl group.
特性
CAS番号 |
95415-36-4 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
4-ethenylcyclohexene-1,2-diol |
InChI |
InChI=1S/C8H12O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6,9-10H,1,3-5H2 |
InChIキー |
KKMDQWMVDNCPGB-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC(=C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
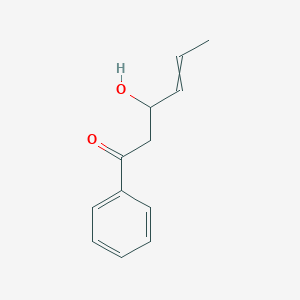
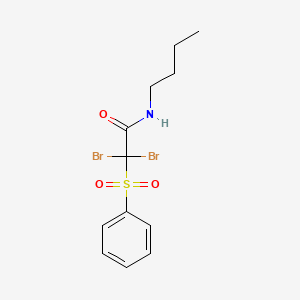
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
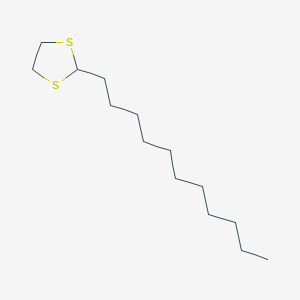

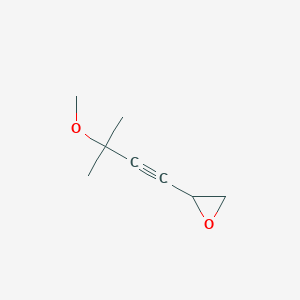
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
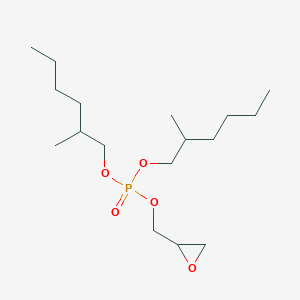
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
